![molecular formula C18H20ClNOS B028970 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride CAS No. 953028-76-7](/img/structure/B28970.png)
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthalenol derivatives often involves multiple steps, starting from basic naphthol precursors. A notable example is the synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, which was achieved in five steps from 1-naphthol-1-14C, highlighting the complex nature of synthesizing naphthalenol compounds (Gransden, Roth, & Takahashi, 1983).
Molecular Structure Analysis
Molecular structure analysis of naphthalenol derivatives, such as rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035), demonstrates the presence of polymorphism and different crystal forms, underscoring the complexity of their molecular structures (Giordano et al., 2001).
Chemical Reactions and Properties
The metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide, including their antitubercular activity, represent the chemical reactivity and potential therapeutic properties of naphthalenol derivatives (Hegde et al., 2021).
Physical Properties Analysis
The polymorphism and crystal forms of naphthalenol derivatives like CHF 1035 offer insight into their physical properties, including thermal, spectroscopic, and X-ray diffraction properties. These attributes are critical for understanding the material's stability and suitability for various applications (Giordano et al., 2001).
Chemical Properties Analysis
The chemical properties of naphthalenol derivatives are highlighted by their synthesis and structural characterization, such as the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives. These studies illuminate the compounds' reactivity and potential for forming complex molecular structures (Yang Jing, 2010).
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Rigid Catecholamine Derivatives
This compound has been utilized in the synthesis of conformationally rigid derivatives of noradrenaline, adrenaline, and isoproterenol, offering insights into the stereochemistry of these biologically significant molecules (Oka et al., 1977).
Chemosensors for Metal Ions
Derivatives of this compound have been developed as chemosensors for transition metal ions, demonstrating selective coordination and color change upon complexation with specific ions, beneficial in analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Pharmaceutical and Biological Applications
Antihypertensive Drug Synthesis
It has been used in the synthesis of antihypertensive drugs, highlighting its potential in medicinal chemistry (Gransden et al., 1983).
Gene Sensing Applications
A naphthalene diimide derivative of this compound showed preference for double-stranded DNA, underlining its utility in gene detection technologies (Sato et al., 2001).
Material Science and Nanotechnology
Polymorphism Studies in Crystallography
The polymorphism of related naphthalene hydrochloride compounds has been examined, providing valuable data for material science and crystal engineering (Giordano et al., 2001).
Applications in Dye-sensitized Solar Cells
Thionaphthoquinone analogs of this compound have been used in dye-sensitized solar cells, contributing to advancements in renewable energy technologies (Mahadik et al., 2020).
特性
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

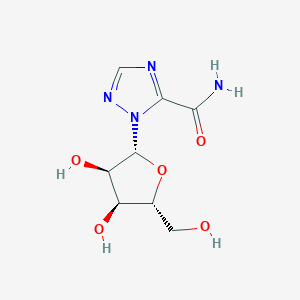
![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)
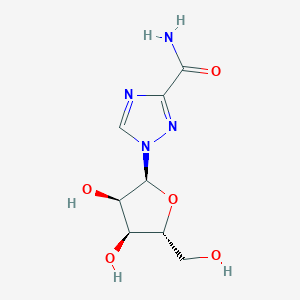
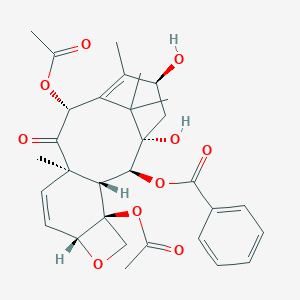
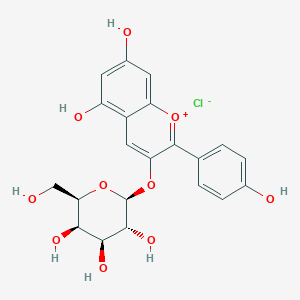
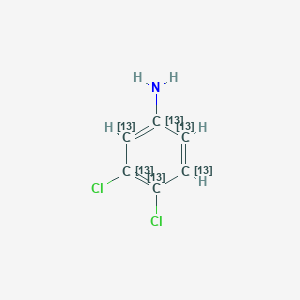
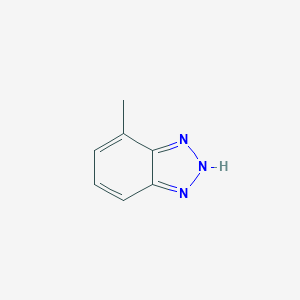
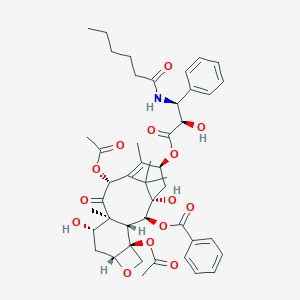
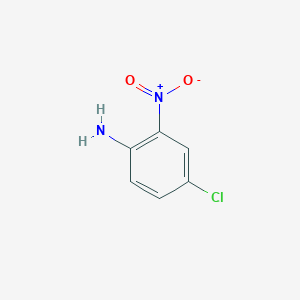
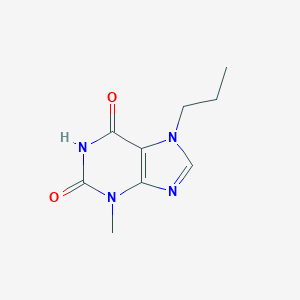
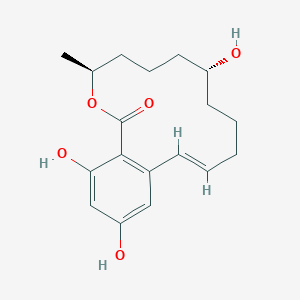
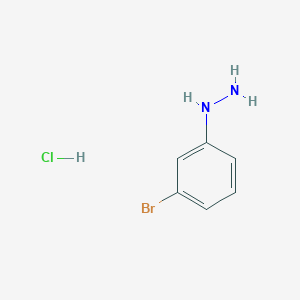

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)